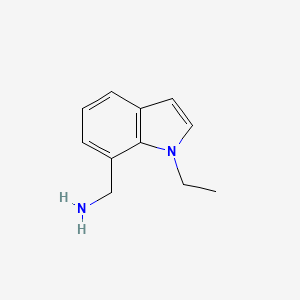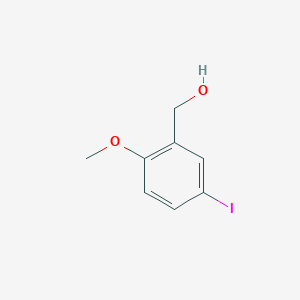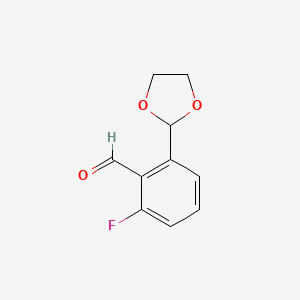
2-(1,3-Dioxolan-2-yl)-6-fluorobenzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1,3-Dioxolan-2-yl)-6-fluorobenzaldehyde is an organic compound that features a benzaldehyde moiety substituted with a fluorine atom and a 1,3-dioxolane ring. This compound is of interest due to its unique structural properties, which make it useful in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-Dioxolan-2-yl)-6-fluorobenzaldehyde typically involves the acetalization of 6-fluorobenzaldehyde with ethylene glycol in the presence of an acid catalyst. This reaction forms the 1,3-dioxolane ring. The reaction conditions often include refluxing the mixture in toluene with a Dean-Stark apparatus to continuously remove water and drive the reaction to completion .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The choice of catalyst and solvent, as well as the control of reaction temperature and time, are critical factors in industrial synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
2-(1,3-Dioxolan-2-yl)-6-fluorobenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 2-(1,3-Dioxolan-2-yl)-6-fluorobenzoic acid.
Reduction: 2-(1,3-Dioxolan-2-yl)-6-fluorobenzyl alcohol.
Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-(1,3-Dioxolan-2-yl)-6-fluorobenzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the development of fluorescent probes for detecting specific biomolecules.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific biological activities.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 2-(1,3-Dioxolan-2-yl)-6-fluorobenzaldehyde depends on its application. In biological systems, it may interact with specific enzymes or receptors, altering their activity. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for certain molecular targets. The 1,3-dioxolane ring can also influence the compound’s stability and reactivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(1,3-Dioxolan-2-yl)furan: Similar structure but with a furan ring instead of a benzene ring.
1,3-Dioxolane derivatives: Compounds with the 1,3-dioxolane ring but different substituents on the benzene ring.
Uniqueness
2-(1,3-Dioxolan-2-yl)-6-fluorobenzaldehyde is unique due to the combination of the fluorine atom and the 1,3-dioxolane ring. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
146137-73-7 |
|---|---|
Formule moléculaire |
C10H9FO3 |
Poids moléculaire |
196.17 g/mol |
Nom IUPAC |
2-(1,3-dioxolan-2-yl)-6-fluorobenzaldehyde |
InChI |
InChI=1S/C10H9FO3/c11-9-3-1-2-7(8(9)6-12)10-13-4-5-14-10/h1-3,6,10H,4-5H2 |
Clé InChI |
JWVZGMDAMUGWTE-UHFFFAOYSA-N |
SMILES canonique |
C1COC(O1)C2=C(C(=CC=C2)F)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-(1H-imidazol-1-yl)-3'-methyl-[1,1'-biphenyl]-3-amine](/img/structure/B15092508.png)
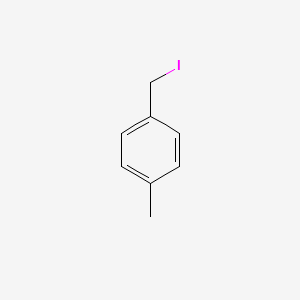
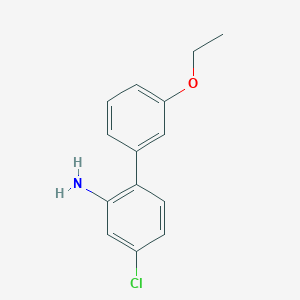

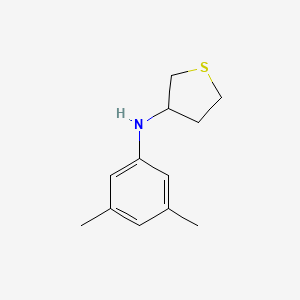


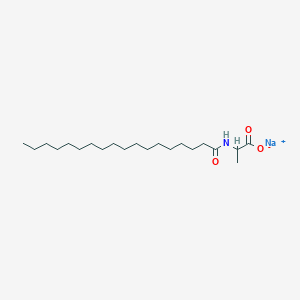
![2-cyclopropyl-4,5,6,7-tetrahydro-Oxazolo[5,4-c]pyridine](/img/structure/B15092568.png)

